

Comparative Analysis: FH535 vs. Niclosamide

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Compound Focus: FH535

CAS No.: 108409-83-2

Cat. No.: S527971

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Feature	FH535	Niclosamide
Primary Molecular Target	Wnt/ β -catenin pathway inhibitor [1]	Wnt/ β -catenin pathway inhibitor; induces degradation of the LRP6 co-receptor [2]
Key Mechanistic Actions	Inhibits Wnt/ β -catenin signaling; disrupts autophagic flux; alters metabolic homeostasis in immune cells [1] [3]	Suppresses Wnt/ β -catenin signaling by downregulating LRP6; induces mitochondrial uncoupling [2] [4]
Experimental Evidence (In Vitro)	Reduces HCC cell proliferation (Huh7, Hep3B, PLC); disrupts metabolic profile and suppressor function of regulatory T cells (Tregs) [1] [3]	Inhibits growth and induces apoptosis in prostate (PC-3, DU145) and breast (MDA-MB-231, T-47D) cancer cells ($IC_{50} < 1 \mu M$) [2]
Experimental Evidence (In Vivo)	Inhibits HCC tumor progression in a mouse xenograft model (15 mg/kg/day) [1]	In combination with statins, synergistically inhibits colorectal cancer metastasis in vivo [5]
Other Therapeutic Effects	Immunomodulatory effects on Tregs [3]	Anti-helminthic; shows anti-obesity effects in mice; effective antibacterial agent against <i>Staphylococcus aureus</i> [4] [6]

Detailed Experimental Data and Protocols

To aid in the interpretation of the comparative data, here is a summary of key experimental methodologies and findings from the literature.

Experimental Protocols for Key Findings

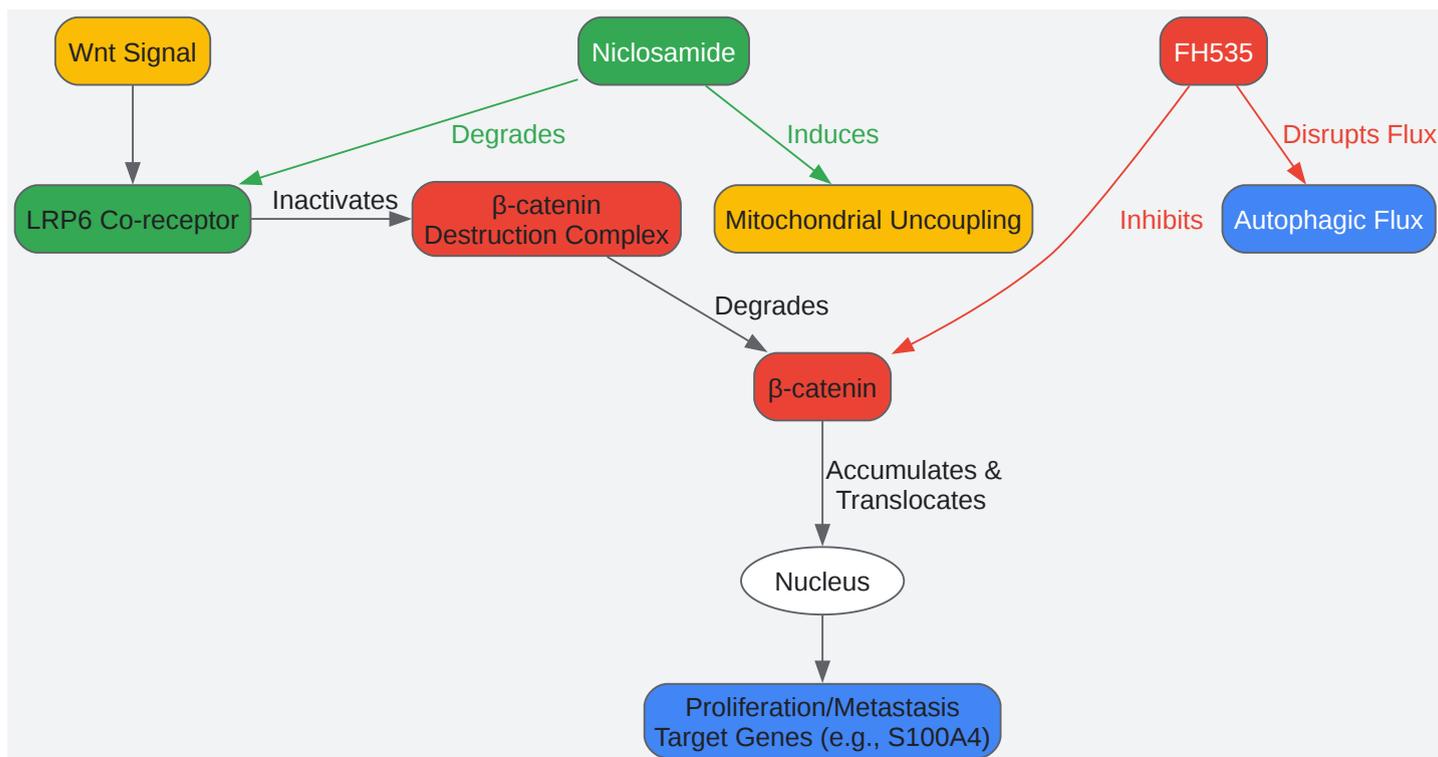
Compound	Cell Lines / Model Used	Protocol / Treatment Details	Key Outcome Measures
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| **FH535** | *In vitro*: Huh7, Hep3B, PLC (HCC cells) [1] | Treated with **FH535**; derivative **FH535-N** also tested [1] | - Protein expression (Western Blot)

- Gene expression (RT-qPCR for p62, c-MYC, Survivin)
- Oxygen Consumption Rate (OCR; Seahorse Analyzer) [1] | | *In vitro*: Primary human Tregs and conventional T cells [3] | Treated with 1 μ M **FH535** over a 7-day culture [3] | - Cell proliferation and viability (Annexin-V/PI staining)
- Suppressor activity assay
- Metabolic profiling (OCR and ECAR) [3] | | | *In vivo*: Mouse Huh7 xenograft model [1] | 15 mg/kg/day **FH535**, administered intraperitoneally every other day [1] | - Tumor volume measurement
- Immunohistochemistry (Ki-67) on explanted tumors [1] | | **Niclosamide** | *In vitro*: Prostate (PC-3, DU145) and breast (MDA-MB-231, T-47D) cancer cells [2] | Treated with niclosamide; mechanism studied [2] | - LRP6 expression and phosphorylation (Western Blot)
- Wnt/ β -catenin signaling activity
- Apoptosis assay; cell growth (IC₅₀ determination) [2] | | | *In vivo*: Colorectal cancer metastasis model [5] | Used in combination with statins [5] | - Metastasis formation
- Cancer cell motility | | | *In vivo*: Anti-obesity model in mice [4] | 140 mg/kg/day oral niclosamide for 4 weeks in HFD-fed mice [4] | - Body weight
- Food intake
- Glycemic indices (fasting glucose, insulin)
- Lipid profile [4] | | | *In vitro* / *ex vivo*: Antibacterial activity [6] | NIC-loaded catheters tested against *S. aureus* and *S. epidermidis* [6] | - Bacterial colonization
- Drug release assay |

Signaling Pathways and Mechanisms

The following diagram synthesizes the mechanisms of action for both compounds, particularly their relationship to the Wnt/ β -catenin pathway, which is a common target.



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Key Conclusions for Researchers

- **FH535** offers a multifaceted mechanism, combining direct Wnt/ β -catenin inhibition with disruption of autophagic flux and notable immunomodulatory effects, particularly on Tregs [1] [3]. Its efficacy in HCC models is clearly documented.
- **Niclosamide** is a versatile, repurposed drug with a potent and distinct mechanism of Wnt pathway inhibition via LRP6 degradation [2]. Its additional effects, such as mitochondrial uncoupling, contribute to its efficacy in cancer models [5] [2] and other conditions like obesity [4] and bacterial infections [6].

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